1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[(6-chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-5-1-2-6(11-10-5)12-13-7(14)3-4-8(13)15/h1-2H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWCFJAOKCQGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 6-Chloropyridazin-3-amine with Pyrrolidine-2,5-dione
A widely reported method involves the reaction of 6-chloropyridazin-3-amine with pyrrolidine-2,5-dione under basic conditions. The process typically employs potassium carbonate or triethylamine in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Procedure :
- Reactant Preparation : 6-Chloropyridazin-3-amine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen atmosphere.
- Base Addition : Potassium carbonate (2.0 equiv) is added to deprotonate the amine, facilitating nucleophilic attack.
- Coupling Reaction : Pyrrolidine-2,5-dione (1.2 equiv) is introduced, and the mixture is heated to 80–100°C for 12–24 hours.
- Workup : The reaction is quenched with ice water, and the precipitate is filtered, washed with ethanol, and recrystallized from acetone.
Key Observations :
Cyclocondensation of Chloropyridazine with Maleic Anhydride Derivatives
An alternative route utilizes cyclocondensation between 6-chloro-3-aminopyridazine and maleic anhydride derivatives. This method avoids pre-functionalized pyrrolidine-2,5-dione, instead constructing the dione ring in situ.
Procedure :
- Reagent Mixing : 6-Chloro-3-aminopyridazine (1.0 equiv) and maleic anhydride (1.5 equiv) are combined in acetic acid.
- Cyclization : The mixture is refluxed at 120°C for 6 hours, promoting anhydride ring-opening and subsequent cyclization.
- Isolation : The product is precipitated by cooling, filtered, and washed with cold ethanol.
Key Observations :
Deacylation of Protected Intermediates
A three-step deprotection strategy is employed when steric hindrance impedes direct substitution. This method, adapted from Kumar et al., involves:
- Acylation : Protection of the pyrrolidine nitrogen with acetyl chloride.
- Coupling : Reaction with 6-chloropyridazin-3-amine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
- Deprotection : Hydrolysis with dilute HCl (1M) at reflux, followed by neutralization with sodium acetate.
Optimization Insights :
- Temperature Control : Refluxing at 90°C for 4 hours maximizes deacylation efficiency.
- Yield Improvement : Neutralization with sodium acetate instead of NaOH minimizes side reactions, boosting yield to 70%.
Analytical and Process Optimization
Solvent and Catalyst Screening
Comparative studies reveal solvent polarity critically impacts reaction kinetics. DMF outperforms acetonitrile and THF due to superior solubilization of both reactants. Catalytic additives like tetrabutylammonium bromide (TBAB) enhance yields by 10–15% via phase-transfer mechanisms.
Table 1. Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 24 | 75 |
| Acetonitrile | 80 | 24 | 58 |
| THF | 80 | 24 | 42 |
Purity and Stability Considerations
The compound exhibits hygroscopicity, necessitating storage at 4°C under nitrogen. Recrystallization from acetone/water (9:1) achieves >99% purity, as confirmed by LC-MS. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloropyridazinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-2,5-dione derivatives .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Research indicates that compounds similar to 1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione exhibit promising anticancer effects. For instance, studies have demonstrated that pyridazine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth and survival .
- Antimicrobial Activity
- Neuropharmacological Effects
Case Study 1: Anticancer Screening
A study published in Bioorganic & Medicinal Chemistry evaluated a series of pyridazine derivatives for their anticancer activity. The results indicated that certain modifications to the chloropyridazine moiety significantly increased cytotoxicity against breast cancer cell lines. This underscores the importance of structural diversity in optimizing anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of chloropyridazine-based compounds were synthesized and tested against multi-drug resistant strains of bacteria. The findings revealed that specific substitutions on the pyrrolidine ring enhanced antibacterial activity, suggesting that this compound could serve as a lead compound for further development .
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure and exhibit similar chemical properties.
Chloropyridazine derivatives: Compounds with the chloropyridazine moiety also show comparable reactivity and biological activities.
Uniqueness
1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione is unique due to its specific combination of the pyrrolidine-2,5-dione and chloropyridazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug discovery .
Biological Activity
1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7ClN4O2
- Molar Mass : 226.62 g/mol
- CAS Number : 1383626-20-7
These properties indicate that the compound contains a chlorinated pyridazine moiety and a pyrrolidine dione structure, which are crucial for its biological activity.
This compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a significant role in immune regulation and tumor immune evasion. By inhibiting IDO1, this compound may enhance T-cell proliferation and reduce immune tolerance in tumors, making it a candidate for cancer therapy .
Therapeutic Applications
The primary therapeutic applications of this compound include:
- Cancer Treatment : The compound's ability to inhibit IDO1 suggests that it could be effective in treating various cancers by restoring immune responses against tumors .
- Immunomodulation : By modulating the immune system, this compound may have applications in treating autoimmune diseases and chronic infections where immune tolerance is detrimental .
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
- In Vitro Studies : Research demonstrated that treatment with this compound resulted in decreased IDO1 activity in HeLa cells co-cultured with peripheral blood lymphocytes. This led to enhanced cytotoxic T-cell responses against tumor cells .
- Animal Models : In murine models of cancer, administration of this compound showed a significant reduction in tumor growth and improved survival rates compared to control groups. The mechanism was attributed to increased T-cell activation and reduced regulatory T-cell populations due to decreased IDO1 expression .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Decreased IDO1 activity; enhanced T-cell responses |
| Animal Models | Reduced tumor growth; improved survival rates |
| Mechanism | Inhibition of IDO1 leading to increased immune activation |
Q & A
Q. How do researchers evaluate its stability under physiological conditions?
- Methodological Answer : Simulate gastric/intestinal fluids (pH 1.2–6.8) and monitor degradation via HPLC. Assess photostability under ICH Q1B guidelines using UV lamps. Perform Arrhenius kinetics (40–60°C) to extrapolate shelf-life. Cross-reference with in vivo pharmacokinetic data (e.g., plasma half-life in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
